2-(2-Bromoethoxy)tetrahydro-2H-pyran

Description

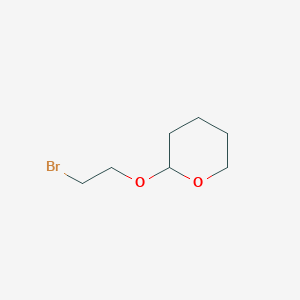

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUOLJOTJRUDIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884985 | |

| Record name | 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17739-45-6 | |

| Record name | 2-(2-Bromoethoxy)tetrahydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17739-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017739456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17739-45-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Bromoethoxy)tetrahydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran, an important organic building block utilized in the synthesis of various compounds, including heterocyclic compounds and estrogen ligands.[1][2][3] This document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the reaction pathway and workflow through clear diagrams.

Core Synthesis Pathway

The primary and most common method for synthesizing this compound is through the acid-catalyzed reaction of 2-bromoethanol with 3,4-dihydro-2H-pyran.[4][5] This reaction involves the protection of the hydroxyl group of 2-bromoethanol with the tetrahydropyranyl (THP) group.

Reaction Scheme

The general reaction is as follows:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols & Quantitative Data

Several variations of the synthesis have been reported, primarily differing in the choice of acid catalyst, solvent, reaction time, and work-up procedure. Below is a summary of key experimental parameters from various sources.

| Parameter | Protocol 1[4] | Protocol 2[6] | Protocol 3 (R&D Method)[5] | Protocol 4 (Optimized)[5] |

| Catalyst | p-Toluenesulfonic acid | Amberlyst-15 ion exchange resin | p-Toluenesulfonic acid monohydrate | No catalyst |

| Solvent | Dichloromethane (CH2Cl2) | Dichloromethane (CH2Cl2) | Dichloromethane (CH2Cl2) | No solvent |

| Reactant Ratio (2-Bromoethanol:Dihydropyran) | 1:1 (30.0 mmol:30.0 mmol) | 1:1.5 (80 mmol:120 mmol) | 1:1 (50.0 g:37.9 g) | 1:1 (300.0 g:226.7 g) |

| Reaction Temperature | Room Temperature | Not specified (stirred) | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 hours | 18 hours | Overnight (18 hours) | 1 hour post-addition |

| Work-up | Concentration and silica gel column chromatography | Filtration through Celite and concentration | Washed with saturated sodium bicarbonate and brine, dried | Quenched with triethylamine (TEA) |

| Purification | Silica gel column chromatography (petroleum ether/ethyl acetate, 50:1) | Distillation (40 mm Hg, b.p.=102° C) | Not specified | Product used as is |

| Yield | 89% | Not specified (8.49 g product from 10.00 g 2-bromoethanol) | ~88% (initial) | ~98% |

Detailed Experimental Protocols

Protocol 1: p-Toluenesulfonic Acid in Dichloromethane [4]

-

To a solution of 2-bromoethanol (3.8 g, 30.0 mmol) and 3,4-dihydro-2H-pyran (2.5 g, 30.0 mmol) in dichloromethane (50 mL), add p-toluenesulfonic acid (380.0 mg, 2.2 mmol) in portions.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Upon completion, concentrate the mixture.

-

Purify the residue by silica gel column chromatography (petroleum ether/ethyl acetate, 50:1) to yield this compound (5.6 g, 89%) as a colorless oil.

Protocol 2: Amberlyst-15 in Dichloromethane [6]

-

To a solution of 2-bromoethanol (10.00 g, 80 mmol) and 3,4-dihydro-2H-pyran (10.1 g, 120 mmol) in dichloromethane (400 mL), add a spatula of Amberlyst-15 ion exchange resin.

-

Stir the reaction for 18 hours.

-

Filter the mixture through Celite and concentrate the filtrate.

-

Distill the crude product (40 mm Hg, b.p.=102° C) to obtain pure this compound (8.49 g).

Protocol 3: Scaled-up, Solvent-Free Synthesis [5]

-

Charge a 3000 mL 4-necked glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere with 2-bromoethanol (300.0 g).

-

Cool the reactor to 0 °C and add 3,4-dihydropyran (226.7 g) dropwise over approximately 240 minutes, maintaining the temperature.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor the reaction completion by Gas Chromatography (GC).

-

Quench the reaction by adding triethylamine (TEA) until a pH of 7 is reached. The product is ready to be used as is without further purification.

Workflow and Process Logic

The synthesis of this compound follows a logical workflow from reaction setup to product isolation. The choice of methodology can be influenced by factors such as scale, desired purity, and available resources.

Caption: Decision workflow for the synthesis and purification of this compound.

Physicochemical Properties

The final product, this compound, is typically a colorless to pale yellow liquid.[4][7]

| Property | Value |

| Molecular Formula | C7H13BrO2[1][4] |

| Molecular Weight | 209.08 g/mol [1][4] |

| Boiling Point | 62-64 °C at 0.4 mm Hg[1][4] |

| Density | 1.384 g/mL at 25 °C[1][4] |

| Refractive Index (n20/D) | 1.482[1][4] |

Safety Considerations

-

2-Bromoethanol is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

3,4-Dihydro-2H-pyran is flammable.

-

The reaction can be exothermic, especially in the solvent-free protocol, and requires careful temperature control.[5]

-

Dichloromethane is a hazardous solvent and should be handled accordingly.

-

The final product is an irritant; avoid contact with skin and eyes.[7]

References

- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. scbt.com [scbt.com]

- 3. 2-(2-溴乙氧基)四氢-2H-吡喃 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 17739-45-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. 2H-Pyran,3-(2-bromoethoxy)tetrahydro- [chembk.com]

physicochemical properties of 2-(2-Bromoethoxy)tetrahydro-2H-pyran

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromoethoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound. The information is intended to support researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Structure

This compound is an organic building block used in various chemical syntheses.[1][2][3] Its chemical structure consists of a tetrahydropyran ring linked to a bromoethoxy group.

-

IUPAC Name: 2-(2-bromoethoxy)oxane[4]

-

Synonyms: 2-(2-BROMO-ETHOXY)-TETRAHYDRO-PYRAN, 2-BROMO-O-TETRAHYDROPYRANYL-ETHANOL, 2-[(2-Bromoethyl)oxy]tetrahaydro-2H-pyran, 2-(2-Bromoethoxy)oxane[3][7]

Physicochemical Properties

A summary of the key is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 209.08 g/mol | [1][2][4][5][6][7][8] |

| Appearance | Colorless to almost colorless clear liquid | [3][7] |

| Density | 1.384 g/mL at 25 °C | [1][2][3][5][6][7] |

| Boiling Point | 62-64 °C at 0.4 mmHg | [1][2][3][5][6] |

| Refractive Index | n20/D 1.482 | [1][2][3][6] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [1][5][6] |

| Solubility | No specific data available, but likely soluble in organic solvents. | |

| Stability | Often stabilized with ~1% K₂CO₃ | [1][6] |

Synthesis Protocols

This compound is typically synthesized from 2-bromoethanol and 3,4-dihydro-2H-pyran.[2][10][11] Below are detailed experimental protocols for its synthesis.

Laboratory Scale Synthesis with Acid Catalyst

This protocol utilizes p-toluenesulfonic acid as a catalyst.

Experimental Protocol:

-

Dissolve 2-bromoethanol (3.8 g, 30.0 mmol) and 3,4-dihydro-2H-pyran (2.5 g, 30.0 mmol) in dichloromethane (50 mL).[2]

-

Add p-toluenesulfonic acid (380.0 mg, 2.2 mmol) in portions to the mixture.[2]

-

Stir the reaction mixture at room temperature for 2 hours.[2]

-

Monitor the reaction for completion.

-

Once complete, concentrate the mixture.[2]

-

Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate, 50:1) to yield this compound as a colorless oil (5.6 g, 89% yield).[2]

Scale-Up Synthesis Using Ion Exchange Resin

This method is suitable for larger scale production and utilizes an ion exchange resin.

Experimental Protocol:

-

To a solution of 2-bromoethanol (10.00 g, 80 mmol) and 3,4-dihydro-2H-pyran (10.1 g, 120 mmol) in CH₂Cl₂ (400 mL), add a spatula of Amberlyst-15 ion exchange resin.[10]

-

Stir the reaction mixture for 18 hours.[10]

-

Filter the mixture through Celite to remove the resin.[10]

-

Concentrate the filtrate.[10]

-

Purify the product by distillation (40 mm Hg, b.p.=102° C) to afford this compound (8.49 g).[10]

A modified scale-up process has also been described, focusing on controlling the exothermic nature of the reaction by cooling and drop-wise addition of 3,4-dihydropyran.[11]

Applications in Organic Synthesis and Drug Development

This compound serves as a key intermediate in the synthesis of various organic molecules. The tetrahydropyranyl (THP) group is a common protecting group for alcohols, which can be easily removed under acidic conditions.[11]

Its primary application lies in introducing a hydroxyethyl group onto a target molecule.[11] This functionality is valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Notable applications include its use in the synthesis of:

-

2-hydroxyethyl derivatives of cardiolipin analogs.[1]

-

Furan-fused compounds, indoles, and pyrazoles.[1]

One report suggests that it has been investigated as a potential estrogen receptor modulator for treating hormone-sensitive diseases like breast cancer.

Safety and Handling

This compound is a combustible liquid and requires careful handling.[9][12]

GHS Hazard Information:

-

Pictograms:

-

GHS07: Exclamation Mark

-

-

Signal Word: Warning[9]

-

Hazard Statements:

-

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[12][13]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][13]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[12][13]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][13]

-

Handling and Storage:

-

Storage: Store in a well-ventilated place and keep cool.[13] Keep the container tightly closed in a dry and cool place.[3][13] It is often stored under an inert gas and refrigerated (0-10°C).[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye shields, and a suitable respirator.[1][6][13]

-

In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[12][13]

References

- 1. 2-(2-溴乙氧基)四氢-2H-吡喃 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 17739-45-6 [chemicalbook.com]

- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | C7H13BrO2 | CID 86621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 17739-45-6[this compound 95% (stabilized with K2CO3)]- Jizhi Biochemical [acmec.com.cn]

- 6. This compound 96 17739-45-6 [sigmaaldrich.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. This compound | 17739-45-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound (stabilized with K2CO3), 5G | Labscoop [labscoop.com]

- 13. fishersci.com [fishersci.com]

2-(2-Bromoethoxy)tetrahydro-2H-pyran CAS number 17739-45-6

CAS Number: 17739-45-6

This technical guide provides a comprehensive overview of 2-(2-Bromoethoxy)tetrahydro-2H-pyran, a versatile bifunctional molecule widely utilized in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document covers the compound's chemical and physical properties, detailed synthesis protocols, key applications, and safety information.

Compound Identification and Properties

This compound is an organic building block that features a reactive bromoethyl group and a tetrahydropyranyl (THP) ether.[1] The THP group serves as a protecting group for the alcohol, which can be easily removed under acidic conditions.[2] This structure makes it a valuable reagent for introducing a protected hydroxyethyl moiety into various molecules.[2][3]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 17739-45-6 |

| Molecular Formula | C₇H₁₃BrO₂ |

| Molecular Weight | 209.08 g/mol [4] |

| InChI | 1S/C7H13BrO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2[4] |

| InChI Key | GCUOLJOTJRUDIZ-UHFFFAOYSA-N[4] |

| SMILES | C1CCOC(C1)OCCBr |

| Synonyms | 2-(2-BROMO-ETHOXY)-TETRAHYDRO-PYRAN, 2-BROMO-O-TETRAHYDROPYRANYL-ETHANOL, 2-[(2-Bromoethyl)oxy]tetrahaydro-2H-pyran, 2-(2-Bromoethoxy)oxane[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Purity | ≥95% to 96%[4][5] |

| Density | 1.384 g/mL at 25 °C[4] |

| Boiling Point | 62-64 °C at 0.4 mmHg[4] |

| Flash Point | 88 °C (190.4 °F) - closed cup[4] |

| Refractive Index | n20/D 1.482[4] |

| Storage | Store at 2°C - 8°C or room temperature, in a dark, dry, and well-sealed container.[1] |

| Stabilizer | May contain ~1% K₂CO₃[4] |

Table 3: Safety and Hazard Information

| Hazard Statement | Code |

| GHS Pictogram | GHS07 (Irritant) |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P280, P302+P352, P304+P340, P305+P351+P338, P501 |

| Personal Protective Equipment | Eyeshields, gloves, dust mask type N95 (US) or type ABEK (EN14387) respirator filter.[4] |

| Storage Class Code | 10 - Combustible liquids[4] |

| WGK | 3[4] |

Synthesis of this compound

The compound is readily synthesized from 2-bromoethanol and 3,4-dihydro-2H-pyran (DHP).[2] The reaction involves the acid-catalyzed addition of the alcohol to the vinyl ether of DHP.

References

An In-Depth Technical Guide to the Molecular Structure and Applications of 2-(2-Bromoethoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-(2-Bromoethoxy)tetrahydro-2H-pyran (CAS No. 17739-45-6). A key building block in organic synthesis, this compound is particularly noted for its role as a protecting group for alcohols and as an intermediate in the preparation of pharmacologically active molecules, including estrogen receptor modulators. This document details its physicochemical and spectral properties, provides established experimental protocols for its synthesis, and discusses its relevance in the context of drug development, including a visualization of the estrogen receptor signaling pathway.

Molecular Structure and Chemical Properties

This compound is a heterocyclic compound featuring a tetrahydropyran ring linked to a bromoethoxy group via an acetal linkage.[1] This structure makes it a valuable reagent in organic chemistry.

IUPAC Name: 2-(2-bromoethoxy)oxane[1] Synonyms: 2H-Pyran, 2-(2-bromoethoxy)tetrahydro-, NSC 216078[1] CAS Number: 17739-45-6[2][3] Molecular Formula: C₇H₁₃BrO₂[2][3] Molecular Weight: 209.08 g/mol [2][3]

The key structural feature is the tetrahydropyranyl (THP) ether, which serves as a common protecting group for alcohols. This group is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 62-64 °C at 0.4 mm Hg | [2][5] |

| Density | 1.384 g/mL at 25 °C | [2][5] |

| Refractive Index (n20/D) | 1.482 | [2][5] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [5][6] |

| Storage Temperature | Room Temperature, keep in a dark, dry, and well-ventilated place. | [6] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

While detailed spectral data with explicit peak assignments are available in specialized databases, this section provides an overview of the expected spectroscopic characteristics based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring and the bromoethoxy group. The anomeric proton of the THP ring (at the C2 position) would appear as a distinct signal. The methylene protons of the ethoxy group would be split into two triplets, with the one adjacent to the bromine atom appearing further downfield.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring oxygen and bromine atoms. A table of expected chemical shift ranges is provided below (Table 2).

| Carbon Atom | Expected Chemical Shift (ppm) |

| C2 (anomeric) | 95 - 105 |

| C3, C4, C5 (THP ring) | 20 - 40 |

| C6 (THP ring) | 60 - 70 |

| -OCH₂- (ethoxy) | 65 - 75 |

| -CH₂Br (ethoxy) | 30 - 40 |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M+ and M+2 peaks in approximately a 1:1 ratio) is expected. Common fragmentation patterns would involve the loss of the bromoethoxy side chain or cleavage of the tetrahydropyran ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong C-O stretching vibrations for the ether and acetal functionalities, typically in the 1000-1200 cm⁻¹ region. C-H stretching vibrations for the aliphatic CH₂ groups will be observed below 3000 cm⁻¹. The C-Br stretch is expected to appear in the fingerprint region at lower wavenumbers.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the acid-catalyzed reaction of 2-bromoethanol with 3,4-dihydro-2H-pyran.[2]

Materials:

-

2-Bromoethanol

-

3,4-Dihydro-2H-pyran

-

Dichloromethane (DCM)

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for elution

Procedure:

-

To a solution of 2-bromoethanol (1.0 equivalent) in dichloromethane, add 3,4-dihydro-2H-pyran (1.0-1.2 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure product.[2]

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound is a versatile building block in medicinal chemistry. Its primary application is as a protected form of 2-bromoethanol, allowing for the introduction of a hydroxyethyl group into a target molecule. This is particularly relevant in the synthesis of complex molecules where a free hydroxyl group would interfere with other reaction steps.

A significant area of application is in the synthesis of estrogen receptor modulators.[5] These compounds are crucial in the development of therapies for hormone-dependent cancers, such as certain types of breast cancer. The bromoethoxy moiety can be used to link the tetrahydropyran-protected hydroxyl group to a core scaffold that interacts with the estrogen receptor.

Estrogen Receptor Signaling Pathway

The estrogen receptor (ER) is a ligand-activated transcription factor that, upon binding to estrogen, regulates the expression of a wide range of genes involved in cell proliferation, differentiation, and other physiological processes. Dysregulation of this pathway is a hallmark of many breast cancers. Molecules synthesized using this compound as a starting material can be designed to modulate this pathway.

Caption: Simplified diagram of the estrogen receptor signaling pathway.

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant applications in the field of drug development. Its utility as a protected form of 2-bromoethanol facilitates the synthesis of complex molecules, including potential therapeutics targeting the estrogen receptor signaling pathway. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe use in a research and development setting.

References

- 1. This compound | C7H13BrO2 | CID 86621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 17739-45-6 [chemicalbook.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound 96 17739-45-6 [sigmaaldrich.com]

- 6. 17739-45-6[this compound 95% (stabilized with K2CO3)]- Jizhi Biochemical [acmec.com.cn]

An In-depth Technical Guide to 2-(2-Bromoethoxy)tetrahydro-2H-pyran: A Versatile Reagent for Hydroxylethylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromoethoxy)tetrahydro-2H-pyran is a valuable bifunctional organic reagent commonly employed in multi-step organic synthesis. Its structure incorporates a reactive bromoethyl group and a tetrahydropyranyl (THP) ether, which serves as a protecting group for a hydroxyl function. This unique combination makes it an effective building block for the introduction of a protected 2-hydroxyethyl moiety onto a variety of nucleophilic substrates. The subsequent deprotection of the THP group under mild acidic conditions unmasks the hydroxyl functionality, providing a strategic advantage in the synthesis of complex molecules, including active pharmaceutical ingredients.

This technical guide provides a comprehensive overview of this compound, including its synthesis, physical and chemical properties, and its application in the introduction of the 2-hydroxyethyl group. Detailed experimental protocols for its use in Williamson ether-type syntheses and for the subsequent deprotection are provided, along with relevant data and mechanistic diagrams to assist researchers in its effective utilization.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃BrO₂ | |

| Molecular Weight | 209.08 g/mol | |

| CAS Number | 17739-45-6 | |

| Boiling Point | 62-64 °C at 0.4 mmHg | |

| Density | 1.384 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.482 | |

| Flash Point | 88 °C (190.4 °F) - closed cup | |

| Appearance | Colorless to pale yellow liquid | |

| Purity | ≥95% | [1] |

| Stabilizer | Typically contains ~1% K₂CO₃ |

Synthesis of this compound

The reagent is readily synthesized from 2-bromoethanol and 3,4-dihydro-2H-pyran (DHP) via an acid-catalyzed reaction.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2-Bromoethanol

-

3,4-Dihydro-2H-pyran (DHP)

-

Amberlyst-15 ion exchange resin (or another acid catalyst like p-toluenesulfonic acid)

-

Dichloromethane (CH₂Cl₂)

-

Celite

Procedure:

-

To a solution of 2-bromoethanol (1.0 eq) and 3,4-dihydro-2H-pyran (1.5 eq) in dichloromethane, add a catalytic amount of Amberlyst-15 ion exchange resin.[2]

-

Stir the reaction mixture at room temperature for 18 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through Celite to remove the resin.[2]

-

Concentrate the filtrate under reduced pressure.[2]

-

Purify the crude product by distillation under reduced pressure (e.g., 40 mmHg, b.p. = 102 °C) to afford the pure this compound.[2]

Table 2: Synthesis of this compound - Reaction Parameters

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time | Temperature | Yield | Reference |

| 2-Bromoethanol | 3,4-Dihydro-2H-pyran | Amberlyst-15 | CH₂Cl₂ | 18 h | Room Temp. | Not specified | [2] |

Application as a Hydroxyethylating Agent

The primary utility of this compound is as an electrophile in nucleophilic substitution reactions, most commonly Williamson ether-type syntheses, to introduce a THP-protected hydroxyethyl group. The reactivity of the primary alkyl bromide allows for reaction with a wide range of nucleophiles.

General Reaction and Mechanism

The reaction proceeds via a standard Sₙ2 mechanism, where a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion.

Caption: Williamson Ether-type Synthesis using this compound.

Experimental Protocol for Hydroxyethylation

The following is a generalized protocol for the reaction of this compound with a nucleophile. The specific base, solvent, temperature, and reaction time will vary depending on the nature of the nucleophile.

Materials:

-

Nucleophilic substrate (e.g., a phenol, alcohol, thiol, or amine)

-

This compound

-

A suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃, Et₃N)

-

Anhydrous polar aprotic solvent (e.g., DMF, CH₃CN, THF)

Procedure:

-

To a solution of the nucleophilic substrate (1.0 eq) in an anhydrous polar aprotic solvent, add a suitable base (1.1-1.5 eq) at 0 °C or room temperature.

-

Stir the mixture for a short period to generate the nucleophile in situ.

-

Add this compound (1.0-1.2 eq) to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 3: Examples of Nucleophiles and Synthesized Compound Classes

| Nucleophile Type | Resulting Compound Class | Reference(s) |

| Glycerol derivatives | Cardiolipin analogs | |

| Substituted alkoxides | Furan-fused compounds | |

| Indole anion | N-hydroxyethyl indoles | |

| Pyrazole anion | N-hydroxyethyl pyrazoles | |

| Phenols | Aryl hydroxyethyl ethers | [3] |

| Amines | N,N-disubstituted 2-aminoethanols | [3] |

Deprotection of the THP Group

The THP ether is stable to a wide range of non-acidic conditions but can be readily cleaved under mild acidic conditions to reveal the free hydroxyl group.

Reaction Scheme

Caption: Acid-catalyzed deprotection of the THP group.

Experimental Protocol for Deprotection

A variety of acidic conditions can be employed for the deprotection of the THP group. The choice of acid and solvent depends on the sensitivity of the other functional groups in the molecule.

Materials:

-

THP-protected hydroxyethylated compound

-

An acidic reagent (e.g., p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), acetic acid, HCl)

-

A protic solvent (e.g., methanol, ethanol, water/THF mixture)

Procedure:

-

Dissolve the THP-protected compound (1.0 eq) in a suitable protic solvent.

-

Add a catalytic amount of the acidic reagent (e.g., 0.1 eq of p-TsOH).

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, neutralize the acid with a mild base (e.g., a saturated aqueous solution of NaHCO₃).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Table 4: Common Conditions for THP Deprotection

| Acid Catalyst | Solvent | Temperature |

| p-Toluenesulfonic acid (p-TsOH) | Methanol or Ethanol | Room Temperature |

| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | Room Temperature to 50 °C |

| Acetic acid | THF/Water | Room Temperature to 40 °C |

| Dilute HCl | THF | Room Temperature |

Applications in Drug Development and Total Synthesis

This compound has been utilized as a key intermediate in the synthesis of various biologically active molecules and complex natural products. Its ability to introduce a hydroxyethyl side chain is particularly useful in modifying the solubility and pharmacokinetic properties of drug candidates.

Examples of its application include the synthesis of:

-

Cardiolipin analogs: These are important phospholipids found in mitochondrial membranes, and their analogs are studied for their role in various cellular processes.

-

Furan-fused compounds, indoles, and pyrazoles: These heterocyclic motifs are prevalent in many pharmaceuticals.

-

Estrogen ligands bearing carborane: These compounds have potential applications in hormone therapy and boron neutron capture therapy.

-

Inhibitors of human histone deacetylase (HDAC): For instance, in the synthesis of NVP-LAQ824, a potent antitumor agent.[4]

The use of this reagent allows for the late-stage introduction of a hydroxyl group, which can be crucial for biological activity or for further functionalization.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of a protected 2-hydroxyethyl group onto a wide range of nucleophilic substrates. Its ease of synthesis, predictable reactivity via an Sₙ2 mechanism, and the straightforward deprotection of the THP ether make it a valuable tool for organic chemists, particularly in the fields of medicinal chemistry and drug development. The experimental protocols and data presented in this guide are intended to facilitate its successful application in the synthesis of complex and biologically important molecules.

References

An In-depth Technical Guide to the Synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran, a key building block in organic synthesis. The document details the primary starting materials, reaction mechanisms, and various experimental protocols, presenting quantitative data in a clear, comparative format.

Core Synthesis Route: An Overview

The principal and most widely employed method for the synthesis of this compound involves the protection of the hydroxyl group of 2-bromoethanol with 3,4-dihydro-2H-pyran (DHP).[1][2][3] This reaction is an acid-catalyzed addition of an alcohol to an enol ether, forming a tetrahydropyranyl (THP) ether.[2][4] The THP group serves as a robust protecting group for the alcohol, rendering it stable under a variety of reaction conditions, particularly in the presence of strong bases and nucleophiles.[5][6]

The primary starting materials for this synthesis are:

-

2-Bromoethanol: A bifunctional molecule containing both a hydroxyl group and a bromine atom.[7][8]

-

3,4-Dihydro-2H-pyran (DHP): A cyclic enol ether that readily reacts with alcohols in the presence of an acid catalyst.[4][9]

Reaction Mechanism and Signaling Pathway

The formation of the THP ether proceeds via an acid-catalyzed mechanism. The acid protonates the double bond of DHP, generating a resonance-stabilized carbocation. The hydroxyl group of 2-bromoethanol then acts as a nucleophile, attacking the carbocation to form a protonated ether. Subsequent deprotonation yields the final product, this compound, and regenerates the acid catalyst.[2]

Caption: Acid-catalyzed synthesis of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported experimental protocols for the synthesis of this compound.

| Parameter | R&D Method[3] | Scale-Up Method[3] | Alternative Method 1[1] | Alternative Method 2[2] |

| Starting Materials | 2-Bromoethanol (95%), 3,4-Dihydropyran | 2-Bromoethanol (95%), 3,4-Dihydropyran | 2-Bromoethanol, 3,4-Dihydro-2H-pyran | 2-Bromoethanol, 3,4-Dihydro-2H-pyran |

| Catalyst | p-Toluenesulfonic acid monohydrate | None (relies on HBr in 2-bromoethanol) | Amberlyst-15 ion exchange resin | Pyridinium p-toluenesulfonate (PPTS) |

| Solvent | Dichloromethane (DCM) | None | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Not specified (stirred) | Not specified |

| Reaction Time | 18 hours | 1 hour post-addition | 18 hours | Not specified |

| Yield | 88% | >88% (implied higher yield) | Not specified | Not specified |

| Purity | Not specified | "Colorless product" | Not specified | Not specified |

| Boiling Point | 56-64 °C @ 0.3 mmHg[3] | Not specified | 102 °C @ 40 mmHg[1] | 62-64 °C @ 0.4 mmHg[7] |

Detailed Experimental Protocols

R&D Laboratory Method[3]

This protocol utilizes a catalytic amount of p-toluenesulfonic acid to promote the reaction.

Experimental Workflow:

Caption: Workflow for the R&D laboratory synthesis method.

Methodology:

-

A 1000 mL 4-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and reflux condenser under a nitrogen atmosphere is charged with 50.0 g of 95% 2-bromoethanol and 500 mL of dichloromethane.

-

The mixture is cooled to 0 °C, and 0.7 g of p-toluenesulfonic acid monohydrate is added.

-

37.9 g of 3,4-dihydropyran is then added drop-wise over approximately 50 minutes.

-

The reaction mixture is allowed to warm to room temperature and is stirred overnight (18 hours).

-

Reaction completion is monitored by ¹H-NMR.

-

The mixture is washed with a saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (1 x 500 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.

-

The crude product is purified by distillation at a residual pressure of 0.3 mmHg and a temperature of 56-64 °C to afford 70.0 g of a colorless liquid (88% yield).

Scaled-Up, Catalyst-Free Method[3]

This optimized protocol for larger-scale synthesis eliminates the need for an external acid catalyst by leveraging the inherent acidity of commercial 2-bromoethanol (which contains trace amounts of HBr).

Methodology:

-

A 3000 mL 4-necked glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere is charged with 300.0 g of 95% bromoethanol.

-

The mixture is cooled to 0 °C.

-

226.7 g of 3,4-dihydropyran is added drop-wise over approximately 240 minutes, maintaining the temperature between 0-25 °C.

-

The reaction mixture is allowed to warm to room temperature and is stirred for 1 hour.

-

Reaction completion is monitored by GC.

-

The reaction is quenched by the addition of triethylamine (TEA) until a pH of 7 is reached.

-

The product is typically of sufficient purity to be used directly in the next step without distillation.

Method Using a Solid Acid Catalyst[1]

This method employs a recyclable solid acid catalyst, simplifying the work-up procedure.

Methodology:

-

To a solution of 10.00 g (80 mmol) of 2-bromoethanol and 10.1 g (120 mmol) of 3,4-dihydro-2H-pyran in 400 mL of CH₂Cl₂ is added a spatula of Amberlyst-15 ion exchange resin.

-

The reaction is stirred for 18 hours.

-

The mixture is then filtered through Celite and concentrated.

-

Purification by distillation (40 mmHg, b.p. = 102 °C) affords 8.49 g of tetrahydro-2-(2-bromoethoxy)-2H-pyran.

Conclusion

The synthesis of this compound is a well-established and efficient process, primarily relying on the reaction between 2-bromoethanol and 3,4-dihydro-2H-pyran. The choice of catalyst and reaction conditions can be adapted to the scale of the synthesis and the desired purity of the final product. The catalyst-free, scaled-up method offers a more streamlined and economical approach for large-scale production, while methods employing solid acid catalysts provide advantages in terms of ease of work-up and catalyst recyclability. This technical guide provides researchers and drug development professionals with the necessary information to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound | 172797-67-0 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 2-(2-溴乙氧基)四氢-2H-吡喃 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Dihydropyran (DHP) [commonorganicchemistry.com]

2-(2-Bromoethoxy)tetrahydro-2H-pyran: A Versatile Building Block in Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromoethoxy)tetrahydro-2H-pyran is a valuable bifunctional organic building block widely employed in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules. Its structure incorporates a reactive bromo-substituent, susceptible to nucleophilic attack, and a tetrahydropyran (THP) ether, a common and robust protecting group for alcohols. This unique combination allows for the strategic introduction of a protected hydroxyethyl moiety into a target molecule. The THP group offers stability across a range of reaction conditions, including strongly basic media, and can be readily removed under acidic conditions to reveal the free hydroxyl group.[1][2] This guide provides a comprehensive overview of the applications of this compound, complete with experimental protocols, quantitative data, and workflow visualizations to facilitate its effective use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 17739-45-6 | [3][4] |

| Molecular Formula | C₇H₁₃BrO₂ | [3][5] |

| Molecular Weight | 209.08 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 62-64 °C at 0.4 mmHg | [3][4] |

| Density | 1.384 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.482 | [3][4] |

| SMILES | BrCCOC1CCCCO1 | [3] |

| InChI Key | GCUOLJOTJRUDIZ-UHFFFAOYSA-N | [3] |

Core Applications in Organic Synthesis

The primary utility of this compound lies in its role as a precursor for introducing a 2-hydroxyethyl ether linkage. This is typically achieved through a Williamson ether synthesis, where a nucleophile, such as a phenol or an alcohol, displaces the bromide ion.[7][8][9] The resulting product contains the THP-protected hydroxyethyl group, which can be deprotected in a subsequent step.

Key Applications:

-

Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[7][10]

-

Estrogen Receptor Ligands: This building block is utilized in the synthesis of novel estrogen receptor modulators, including those containing carboranes, which have potential applications in hormone-sensitive cancer therapies.[3][11]

-

Aβ Plaque Imaging Agents: It is a key component in the synthesis of ligands for imaging amyloid-beta plaques, which are implicated in Alzheimer's disease.[12][13]

-

Cardiolipin Analogs: The reagent is used in the preparation of 2-hydroxyethyl derivatives of cardiolipin analogs, which are important for studying mitochondrial function.[3]

-

Heterocyclic Chemistry: It is a versatile reagent for the synthesis of various heterocyclic compounds, including indoles and pyrazoles.[3][14]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from 2-bromoethanol and 3,4-dihydropyran.

Reaction Scheme:

Materials:

-

2-Bromoethanol

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid (p-TsOH)

-

Dichloromethane (CH2Cl2)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure: [9]

-

To a solution of 2-bromoethanol (1.0 eq) in dichloromethane, add 3,4-dihydro-2H-pyran (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to afford the pure product.

Quantitative Data:

| Reactant | Molar Ratio | Typical Yield | Reference(s) |

| 2-Bromoethanol | 1.0 | 88-89% | [7][9] |

| 3,4-Dihydro-2H-pyran | 1.2 | [7] | |

| p-Toluenesulfonic acid | 0.02 | [9] |

Representative Williamson Ether Synthesis with a Phenolic Nucleophile

This protocol outlines a general procedure for the reaction of this compound with a phenol to form a THP-protected aryloxyethanol derivative.

Reaction Scheme:

Materials:

-

Phenol derivative (Ar-OH)

-

This compound

-

Base (e.g., K₂CO₃, NaH, Cs₂CO₃)

-

Solvent (e.g., DMF, Acetone, Acetonitrile)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure: (General protocol inferred from[8][9])

-

To a solution of the phenol (1.0 eq) in a suitable solvent (e.g., DMF), add a base (1.5-2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the reaction to a suitable temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Analogous Reactions:

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Phenols | K₂CO₃ | Acetone | Reflux | 12-24 | 70-90 | [8] (representative) |

| Alcohols | NaH | THF/DMF | RT - 60 | 2-12 | 60-85 | [9] (representative) |

Deprotection of the THP Ether

This protocol describes the removal of the THP protecting group to yield the free alcohol.

Reaction Scheme:

Materials:

-

THP-protected alcohol

-

Acid catalyst (e.g., p-TsOH, HCl, Acetic Acid)

-

Solvent (e.g., Methanol, Ethanol, THF/Water)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure: (General protocol based on[1][8])

-

Dissolve the THP-protected alcohol in a suitable solvent (e.g., methanol).

-

Add a catalytic amount of an acid (e.g., a few crystals of p-TsOH or a few drops of concentrated HCl).

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the deprotected alcohol.

-

If necessary, purify the product by column chromatography.

Quantitative Data for THP Deprotection:

| Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| p-TsOH | Methanol | RT | 0.5 - 2 | >90 | [8] (representative) |

| Acetic Acid | THF/H₂O | RT | 2 - 12 | 85-95 | [1] (representative) |

| HCl | Methanol | RT | 0.5 - 1 | >90 | [1] (representative) |

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of synthetic sequences involving this compound.

Caption: General synthetic workflow for the application of this compound.

Caption: Multi-step synthesis of a tosylated precursor for an Aβ plaque imaging agent.

Conclusion

This compound is a highly effective and versatile building block in modern organic synthesis. Its ability to introduce a protected hydroxyethyl group via a reliable Williamson ether synthesis, coupled with the straightforward deprotection of the THP ether, makes it an invaluable tool for the synthesis of complex molecules. The applications highlighted in this guide, particularly in the development of novel therapeutics and diagnostic agents, underscore its importance in the fields of medicinal chemistry and drug discovery. The provided protocols and quantitative data serve as a practical resource for researchers looking to incorporate this valuable reagent into their synthetic strategies.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. 18F-labeled styrylpyridines as PET agents for amyloid plaque imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Williamson Ether Synthesis [cs.gordon.edu]

- 11. Design and synthesis of carborane-containing estrogen receptor-beta (ERβ)-selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LAQ824 (NVP-LAQ824,Dacinostat) | CAS:404951-53-7 | HDAC inhibitor,potent and novel | High Purity | Manufacturer BioCrick [biocrick.com]

- 13. Selective growth inhibition of tumor cells by a novel histone deacetylase inhibitor, NVP-LAQ824 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. total-synthesis.com [total-synthesis.com]

An In-depth Technical Guide to the Safe Handling of 2-(2-Bromoethoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(2-Bromoethoxy)tetrahydro-2H-pyran (CAS No. 17739-45-6), a versatile organic building block utilized in various synthetic applications. Adherence to the following protocols is crucial to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the proper design of experiments and for anticipating the behavior of the chemical under various conditions.

| Property | Value | References |

| Molecular Formula | C₇H₁₃BrO₂ | [1][2][3][4][5][6] |

| Molecular Weight | 209.08 g/mol | [1][2][3][4][5] |

| Appearance | Clear pale yellow to colorless liquid | [2][7] |

| Density | 1.384 g/mL at 25 °C | [2][3][4][6] |

| Boiling Point | 62-64 °C at 0.4 mmHg | [2][3][4][6] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [3][4][6] |

| Refractive Index (n20/D) | 1.482 | [2][3][4] |

| Storage Temperature | 2°C - 8°C |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

| GHS Classification | Hazard Statement (H-Code) | Description | References |

| Flammable liquids (Category 4) | H227 | Combustible liquid | [7][8][9][10] |

| Skin corrosion/irritation (Category 2) | H315 | Causes skin irritation | [1][6][11] |

| Serious eye damage/eye irritation (Category 1/2A) | H318 / H319 | Causes serious eye damage / Causes serious eye irritation | [1][6][11] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335 | May cause respiratory irritation | [1][6][9][11] |

Signal Word: Warning or Danger[1][8][9]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of 2-bromoethanol with 3,4-dihydro-2H-pyran.[2][12] The following is a representative experimental protocol.

Materials:

-

2-bromoethanol

-

3,4-dihydro-2H-pyran (DHP)

-

Dichloromethane (DCM)

-

p-Toluenesulfonic acid (p-TsOH)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottomed flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate (for chromatography)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-bromoethanol (e.g., 3.8 g, 30.0 mmol) in dichloromethane (50 mL).[2]

-

Cool the mixture to 0 °C using an ice bath.[12]

-

Add p-toluenesulfonic acid (e.g., 380.0 mg, 2.2 mmol) in portions to the cooled solution.[2]

-

Add 3,4-dihydro-2H-pyran (e.g., 2.5 g, 30.0 mmol) dropwise to the reaction mixture over a period of time (e.g., 50 minutes).[2][12]

-

Allow the reaction mixture to warm to room temperature and stir for a specified duration (e.g., 2 hours to overnight).[2][12]

-

Monitor the reaction completion using a suitable analytical technique (e.g., GC or ¹H-NMR).[12]

-

Upon completion, quench the reaction by washing the mixture with a saturated sodium bicarbonate solution.[12]

-

Separate the organic layer and wash it with brine.[12]

-

Dry the organic layer over anhydrous sodium sulfate.[12]

-

Concentrate the solution under reduced pressure using a rotary evaporator.[2]

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate, 50:1) to obtain this compound as a colorless oil.[2]

Safe Handling Protocol

The following workflow outlines the essential steps for the safe handling of this compound in a laboratory setting.

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Safety Measures

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | [8][9][13] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. | [8][9][14] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. | [8][9][14] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. | [8][14] |

Firefighting Measures

This compound is a combustible liquid.[8][9]

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[8][9][14]

-

Hazardous Combustion Products: Carbon oxides and hydrogen bromide gas.[8][14]

-

Special Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][14]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[8][9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

-

Methods for Cleaning Up: Absorb with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[9][13]

Exposure Controls and Personal Protection

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[9][13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles or a face shield.[7][8]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[7][8]

-

Respiratory Protection: If working outside of a fume hood or if vapors are generated, use a respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).[4]

-

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[14] Some commercial preparations are stabilized with potassium carbonate (K₂CO₃).[3][4][7]

-

Incompatible Materials: Strong oxidizing agents.[13]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide, carbon dioxide, and hydrogen bromide.[8][14]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[8][9] No data is available on its carcinogenic, mutagenic, or reproductive effects.[8][9] Overexposure may cause headache, dizziness, tiredness, nausea, and vomiting.[9]

Logical Relationship for Hazard Mitigation

The following diagram illustrates the logical relationships between hazards, control measures, and desired safety outcomes when working with this compound.

Caption: A diagram showing the relationship between hazards, control measures, and safety outcomes for this compound.

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

References

- 1. This compound | C7H13BrO2 | CID 86621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 17739-45-6 [chemicalbook.com]

- 3. This compound 96 17739-45-6 [sigmaaldrich.com]

- 4. 2-(2-溴乙氧基)四氢-2H-吡喃 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. 17739-45-6[this compound 95% (stabilized with K2CO3)]- Jizhi Biochemical [acmec.com.cn]

- 7. This compound (stabilized with K2CO3), 5G | Labscoop [labscoop.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound | 17739-45-6 | TCI AMERICA [tcichemicals.com]

- 11. Thermo Scientific Chemicals 2-2-BROMOETHOXY TETRAHY 25ML | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. combi-blocks.com [combi-blocks.com]

2-(2-Bromoethoxy)tetrahydro-2H-pyran IUPAC name and synonyms

An In-Depth Technical Guide to 2-(2-Bromoethoxy)tetrahydro-2H-pyran

This guide provides a comprehensive overview of this compound, a key organic building block utilized in various synthetic applications. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, a standard synthesis protocol, and its applications.

Chemical Identity

-

IUPAC Name: 2-(2-bromoethoxy)oxane[1]

-

Synonyms:

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 17739-45-6[1][2][3] |

| Molecular Formula | C₇H₁₃BrO₂[1][2][3][6] |

| Molecular Weight | 209.08 g/mol [1][2][3][6] |

| Appearance | Colorless to Almost Colorless Liquid[3] |

| Density | 1.384 g/mL at 25 °C[2][3][6] |

| Boiling Point | 62-64 °C at 0.4 mmHg[3][6][7] |

| Flash Point | 88 °C (190.4 °F) - closed cup[2][6] |

| Refractive Index | n20/D 1.482[3] |

| Storage | Store at 2°C - 8°C in a dry, dark place with the container well-closed[2][3] |

Synthesis Protocol

This compound is synthesized from 2-bromoethanol and 3,4-dihydro-2H-pyran.[3][8] This reaction involves the protection of the hydroxyl group of 2-bromoethanol with a tetrahydropyranyl (THP) group.

Experimental Methodology

Materials:

-

2-Bromoethanol (1 equivalent)

-

3,4-Dihydro-2H-pyran (1 equivalent)

-

p-Toluenesulfonic acid (catalyst)

-

Dichloromethane (solvent)

-

Triethylamine (for quenching)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate (eluent)

Procedure:

-

To a solution of 2-bromoethanol (3.8 g, 30.0 mmol) and 3,4-dihydro-2H-pyran (2.5 g, 30.0 mmol) dissolved in dichloromethane (50 mL), add p-toluenesulfonic acid (380.0 mg, 2.2 mmol) in portions.[3] For larger scale synthesis, the mixture can be cooled to 0 °C before the dropwise addition of 3,4-dihydropyran.[8]

-

Stir the reaction mixture at room temperature for 2 hours.[3] The reaction progress can be monitored by Gas Chromatography (GC).[8]

-

Upon completion, the reaction can be quenched by adding triethylamine until a pH of 7 is reached.[8]

-

Concentrate the mixture under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (50:1) eluent system to yield this compound as a colorless oil (5.6 g, 89% yield).[3]

Caption: Synthesis workflow for this compound.

Applications in Synthesis

This compound serves as a versatile organic building block.[3][7] The tetrahydropyranyl (THP) group is a common protecting group for alcohols, which can be easily removed under acidic conditions.[8] This compound is primarily used to introduce a protected hydroxyethyl group onto a target molecule.[8]

It has been utilized in the synthesis of various complex molecules, including:

-

Estrogen ligands that incorporate carborane.[3]

-

2-hydroxyethyl derivatives of cardiolipin analogs.

-

Furan-fused compounds, indoles, and pyrazoles.

-

Multidentate ¹⁸F-polypegylated styrylpyridines for imaging Aβ plaques.

Safety and Handling

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]

Personal Protective Equipment (PPE):

-

Eyeshields, gloves, and a dust mask (type N95, US) are recommended.

References

- 1. This compound | C7H13BrO2 | CID 86621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. This compound | 17739-45-6 [chemicalbook.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 17739-45-6[this compound 95% (stabilized with K2CO3)]- Jizhi Biochemical [acmec.com.cn]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. researchgate.net [researchgate.net]

solubility of 2-(2-Bromoethoxy)tetrahydro-2H-pyran in organic solvents

An In-depth Technical Guide on the Solubility of 2-(2-Bromoethoxy)tetrahydro-2H-pyran in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information, predicted solubility based on structural analysis, and a detailed, generalized experimental protocol for the precise determination of its solubility. This guide is intended to provide researchers with the foundational knowledge and practical methodology required for utilizing this compound in various organic solvent systems.

Introduction to this compound

This compound, with the molecular formula C₇H₁₃BrO₂, is an organic compound that serves as a valuable intermediate in various synthetic applications, including drug synthesis and materials chemistry.[1] It is characterized by a tetrahydropyran (THP) ring linked to a bromoethoxy group. Understanding its solubility profile is critical for its application in reaction chemistry, purification processes, and formulation development. The molecule's structure, combining a polar ether group and a carbon-bromine bond with a nonpolar cyclic alkane backbone, dictates its interaction with different types of organic solvents.

Physical Properties:

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in peer-reviewed literature, its solubility can be inferred from its chemical structure and available qualitative statements. The guiding principle of "like dissolves like" is paramount. Haloalkanes and ethers generally exhibit good solubility in a wide range of organic solvents.[5][6][7] One source confirms that the compound is soluble in most organic solvents, specifically mentioning ethanol, chloroform, and dimethyl sulfoxide (DMSO).[1] Its use in synthesis with dichloromethane as a solvent also implies solubility in that medium.[3][8]

Predicted Solubility in Common Organic Solvents

The following table summarizes the expected solubility of this compound in a variety of organic solvents, categorized by their polarity. These predictions are based on its structural components (a cyclic ether and a bromoalkane moiety) and established solubility principles.

| Solvent Name | Formula | Solvent Type | Predicted Solubility | Rationale / Notes |

| Nonpolar Solvents | ||||

| Hexane | C₆H₁₄ | Nonpolar | Soluble | The nonpolar hydrocarbon structure is compatible with the alkyl portions of the solute. |

| Toluene | C₇H₈ | Nonpolar (Aromatic) | Soluble | Expected to be a good solvent due to dispersion forces. |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble | Similar bromoalkanes are miscible in CCl₄.[9] |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble | The ether functional group in both solute and solvent promotes miscibility. |

| Polar Aprotic Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | Used as a solvent in its synthesis, indicating good solubility.[3] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Explicitly mentioned as a suitable solvent.[1] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | Structural similarity (cyclic ether) suggests high solubility. |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Expected to be a good solvent for moderately polar compounds. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | Explicitly mentioned as a suitable solvent.[1] |

| Polar Protic Solvents | ||||

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Explicitly mentioned as a suitable solvent.[1] Capable of hydrogen bonding. |

| Methanol | CH₃OH | Polar Protic | Soluble | Similar to ethanol, should readily dissolve the compound. |

| Water | H₂O | Polar Protic | Sparingly Soluble / Insoluble | Haloalkanes and larger ethers have very limited solubility in water.[5][10] |

Experimental Protocol for Solubility Determination

The following section outlines a standardized methodology for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. The isothermal equilibrium method is a reliable and commonly used technique.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent (high purity)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or water bath capable of maintaining constant temperature (±0.1 °C)

-

Glass vials with airtight caps (e.g., 10-20 mL)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with FID detector (GC-FID), High-Performance Liquid Chromatograph (HPLC), or a precision refractometer)

-

Internal standard (for chromatographic analysis)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed glass vial. An excess is confirmed by the presence of a separate, undissolved phase of the solute.

-

Equilibration: Place the vial in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated. Constant agitation is necessary to facilitate the dissolution process.

-

Phase Separation and Sampling: After equilibration, stop the agitation and allow the mixture to stand undisturbed at the same constant temperature for at least 12 hours to allow for complete phase separation (sedimentation of the excess solute).

-

Sample Extraction: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Avoid disturbing the undissolved layer.

-

Filtration: Immediately filter the aliquot through a syringe filter into a pre-weighed, sealed container to remove any microscopic, undissolved droplets. This step is critical to prevent overestimation of solubility.

-

Quantification: Determine the concentration of the solute in the filtered saturated solution using a pre-calibrated analytical method.

-

Gravimetric Method: Accurately weigh the filtered sample. Carefully evaporate the solvent under reduced pressure or in a fume hood. Weigh the remaining solute. The solubility can be calculated as grams of solute per 100 g or 100 mL of solvent.

-

Chromatographic Method (GC/HPLC): Accurately dilute the filtered sample with a known volume of fresh solvent. Add a precise amount of an internal standard. Analyze the sample using a pre-established calibration curve to determine the exact concentration of the solute.

-

-

Data Reporting: Express the solubility in standard units, such as g/100 mL, g/100 g, or mol/L, and always report the temperature at which the measurement was made. Repeat the experiment at least three times to ensure reproducibility and report the average value with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C7H13BrO2 | CID 86621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 17739-45-6 [chemicalbook.com]

- 4. 17739-45-6[this compound 95% (stabilized with K2CO3)]- Jizhi Biochemical [acmec.com.cn]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]

- 7. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 2-(2-Bromoethoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals